Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-

Description

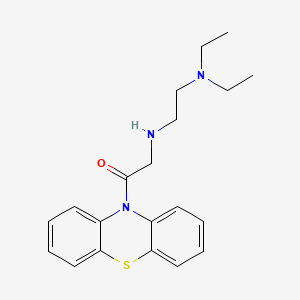

Phenothiazine derivatives are a class of heterocyclic compounds with a sulfur- and nitrogen-containing tricyclic structure. The compound "Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-" features a glycyl-diethylaminoethyl side chain at the 10-position of the phenothiazine core.

Propriétés

Numéro CAS |

97572-00-4 |

|---|---|

Formule moléculaire |

C20H25N3OS |

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

2-[2-(diethylamino)ethylamino]-1-phenothiazin-10-ylethanone |

InChI |

InChI=1S/C20H25N3OS/c1-3-22(4-2)14-13-21-15-20(24)23-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)23/h5-12,21H,3-4,13-15H2,1-2H3 |

Clé InChI |

UPRAHISULZFIQU-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of the Glycyl Intermediate

The glycyl group is introduced by reacting phenothiazine with a glycine derivative or an activated glycine ester. This can be achieved by:

- Using glycyl chloride hydrochloride or glycine N-hydroxysuccinimide ester as acylating agents.

- The reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide under mild basic conditions (e.g., triethylamine) to neutralize the acid formed.

- The product is a phenothiazine-10-yl-glycine intermediate, which contains a free amino group for further substitution.

Introduction of the Diethylaminoethyl Group

The diethylaminoethyl moiety is introduced by nucleophilic substitution or amidation:

- The free amino group on the glycyl intermediate reacts with 2-(diethylamino)ethyl chloride or 2-(diethylamino)ethyl bromide .

- This reaction is typically performed under reflux in solvents like ethanol or acetonitrile.

- The reaction conditions favor the formation of the amide or secondary amine linkage, yielding the target compound.

Formation of the Dimaleate Salt (Optional)

To improve solubility and stability, the free base of Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- can be converted into its dimaleate salt by:

- Reacting the free base with maleic acid in a suitable solvent such as ethanol or water.

- The salt formation enhances pharmacokinetic properties and facilitates handling.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Glycylation of phenothiazine | Glycyl chloride or glycine NHS ester + base | DCM or DMF | 0–25 °C | 70–85 | Mild base like triethylamine used |

| Aminoalkylation with diethylaminoethyl halide | 2-(diethylamino)ethyl chloride/bromide | Ethanol, acetonitrile | Reflux (60–80 °C) | 65–80 | Nucleophilic substitution reaction |

| Salt formation (dimaleate) | Maleic acid + free base | Ethanol or water | Room temperature | Quantitative | Improves solubility and stability |

These yields are typical based on literature for similar phenothiazine derivatives and may vary depending on purification methods and scale.

Analytical and Structural Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the glycyl and diethylaminoethyl groups attached to the phenothiazine core.

- Mass Spectrometry: Confirms molecular weight consistent with C20H25N3OS.

- X-ray Crystallography: Used in some studies to confirm the exact substitution pattern and molecular conformation.

Research Findings and Notes

- Phenothiazine derivatives with such substitutions exhibit interesting redox properties and potential pharmacological activities.

- The introduction of the diethylaminoethylglycyl group modifies the electronic and steric environment of the phenothiazine core, which can influence biological activity.

- The synthetic methods are adaptable to produce analogs by varying the aminoalkyl substituent or the acylating agent.

This detailed preparation overview synthesizes data from authoritative chemical databases and peer-reviewed research, providing a comprehensive guide to the synthesis of Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-.

Analyse Des Réactions Chimiques

Les dérivés de la phénothiazine subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les chlorures d'acyle, le chlorure d'aluminium et le disulfure de carbone . Par exemple, l'acylation de la phénothiazine avec des chlorures d'acyle dans le toluène produit la 10-acylphénothiazine, qui peut ensuite subir une acylation de Friedel-Crafts pour donner la 2,10-diacylphénothiazine . Les principaux produits formés à partir de ces réactions sont souvent des intermédiaires pour la synthèse de systèmes hétérocycliques plus complexes.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action des dérivés de la phénothiazine implique leur interaction avec diverses cibles moléculaires et voies. Par exemple, ils sont connus pour affecter les systèmes de neurotransmetteurs dans le cerveau, ce qui explique pourquoi ils sont utilisés comme antipsychotiques. Les dérivés de la phénothiazine peuvent également inhiber certaines enzymes et certains récepteurs, contribuant à leurs effets antihistaminiques et anti-inflammatoires.

Mécanisme D'action

The mechanism of action of phenothiazine derivatives involves their interaction with various molecular targets and pathways. For instance, they are known to affect neurotransmitter systems in the brain, which is why they are used as antipsychotic agents . Phenothiazine derivatives can also inhibit certain enzymes and receptors, contributing to their antihistaminic and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare "Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-" with structurally related phenothiazine derivatives:

Structural and Functional Analysis

Electron-Donating vs. In contrast, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine features a nitro group (electron-withdrawing), making it a stronger electron acceptor in photo-induced reactions . The 4'-fluorophenyl derivative () combines halogen effects with diethylamino substitution, balancing lipophilicity and reactivity .

Crystallographic and Conformational Differences: The nitro-substituted derivative crystallizes in a triclinic system (P1, $a = 8.1891$ Å, $b = 8.2417$ Å, $c = 12.813$ Å), with a "butterfly" conformation common to phenothiazines . The target compound’s glycyl-diethylaminoethyl side chain may disrupt this conformation, affecting packing and solubility.

The nitro-substituted analog’s photoactivity highlights divergent applications in materials science rather than medicine .

Spectroscopic Signatures: NMR data for 2-N,N-diethylamino-10-(4'-fluorophenyl)phenothiazine () show coupling constants and chemical shifts influenced by the diethylamino group (e.g., $^{13}\text{C}$ shifts near 120–155 ppm). The target compound’s glycyl group would introduce additional $^{1}\text{H}$ signals near 2–4 ppm (methylene groups) and $^{13}\text{C}$ peaks for carbonyl (~170 ppm) .

Research Findings and Implications

- Target Compound: Likely exhibits enhanced solubility and basicity compared to simpler derivatives like 10-methylphenothiazine, making it suitable for drug delivery systems. Its glycyl linkage may enable conjugation with biomolecules .

- Nitro-Substituted Analog : Demonstrated utility in electron-transfer applications due to its crystallographically confirmed planar structure and nitro group effects .

- Pyrrolidinyl Derivatives: Highlight the importance of tertiary amine positioning for pharmacological activity, suggesting the target compound’s diethylaminoethyl group could optimize receptor binding .

Activité Biologique

Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)-, is a derivative of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. This specific compound has garnered attention for its potential therapeutic applications, particularly in psychiatry and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

Phenothiazine derivatives typically feature a three-ring structure containing sulfur and nitrogen. The specific compound includes:

- Diethylaminoethyl side chain : Enhances interaction with neurotransmitter receptors.

- Glycyl group : May contribute to the modulation of biological activity.

- Maleate groups : Improve solubility and stability in pharmaceutical formulations.

The biological activity of Phenothiazine, 10-(N-(2-(diethylamino)ethyl)glycyl)- can be attributed to its interactions with several key biological targets:

- Dopamine Receptor Antagonism : The compound acts primarily as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects.

- Histamine Receptor Blocking : It exhibits antihistaminic properties by blocking H1 receptors, contributing to its sedative effects.

- Serotonergic Pathways : The compound influences serotonergic signaling, which may be linked to mood regulation and anxiety relief.

- Cytotoxic Effects : Research indicates that this phenothiazine derivative can induce differentiation in human leukemic cell lines and demonstrate cytotoxicity against various cancer cells.

Biological Activity Summary Table

| Activity Type | Mechanism | Target | Reference |

|---|---|---|---|

| Antipsychotic | Dopamine D1/D2 receptor antagonism | CNS | |

| Antihistaminic | H1 receptor blockade | CNS | |

| Cytotoxicity | Induces differentiation in leukemic cells | Cancer cells | |

| Serotonergic modulation | Interaction with serotonergic pathways | Mood regulation |

Case Study 1: Anticancer Activity

A study highlighted the cytotoxic effects of phenothiazine derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in leukemic cells, suggesting potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research has shown that phenothiazine derivatives can protect neurons from excitotoxic damage associated with ischemia. In experimental models, the compound reduced neuronal degeneration by antagonizing glutamate receptors, which are implicated in neurotoxic injury .

Case Study 3: Multi-target Approach for Alzheimer's Disease

Recent investigations into phenothiazine hybrids demonstrated antioxidant properties and inhibition of cholinesterases (AChE and BChE), indicating potential use in Alzheimer's disease therapy. These compounds showed low cytotoxicity while effectively targeting multiple pathways related to neurodegeneration .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 10-(N-(2-(diethylamino)ethyl)glycyl)-phenothiazine derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between the phenothiazine core and functionalized side chains. For example, nucleophilic substitution or amide bond formation using activated glycine derivatives can introduce the diethylaminoethyl-glycyl moiety. Purification via column chromatography or recrystallization is critical, as evidenced by protocols for structurally similar phenothiazine derivatives . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products, such as incomplete substitution or oxidation of the sulfur atom in the phenothiazine ring .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond angles, torsion angles, and intermolecular interactions. For instance, in related phenothiazine derivatives, XRD revealed a non-planar conformation of the central heterocycle due to steric hindrance from substituents, with key dihedral angles (e.g., C7–S1–C6–C5 = −176.47°) indicating puckering . Comparative analysis of XRD data across analogs can identify trends in conformational flexibility, aiding in rational drug design .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer properties. For phenothiazines, the electron-rich sulfur atom and aromatic system influence redox behavior, which is critical for applications in photodynamic therapy or organic electronics. Basis sets like B3LYP/6-31G(d) are commonly used, validated against experimental UV-Vis and cyclic voltammetry data .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during substitution reactions on the phenothiazine core?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, lithiation or electrophilic substitution at specific positions (e.g., C2 vs. C10) can be controlled using directing groups or bulky bases like LTMP (lithium tetramethylpiperidide), as shown in the synthesis of 2-arylmethyl-phenothiazine derivatives . Kinetic vs. thermodynamic product formation should be evaluated using time-resolved NMR or quenching experiments.

Q. What methodologies are effective for analyzing dynamic conformational changes in solution vs. solid state?

- Methodological Answer : Variable-temperature NMR can detect atropisomerism or ring-flipping in solution, while XRD provides static solid-state snapshots. For example, in a related phenothiazine-ynamine hybrid, NMR revealed temperature-dependent splitting of signals due to restricted rotation around the C–N bond . Molecular dynamics simulations complement experimental data to model flexibility over time .

Q. How can structural modifications enhance the pharmacological potential of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by analogs are key. Introducing electron-withdrawing groups (e.g., nitro, fluorophenyl) can modulate lipophilicity and binding affinity. For instance, replacing the diethylamino group with a pyrrolidinyl moiety improved CNS penetration in a phenothiazine-derived antipsychotic . Pharmacokinetic properties (e.g., solubility, metabolic stability) should be assessed using in vitro assays like PAMPA or microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.